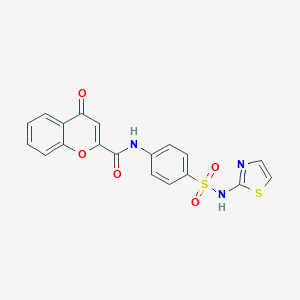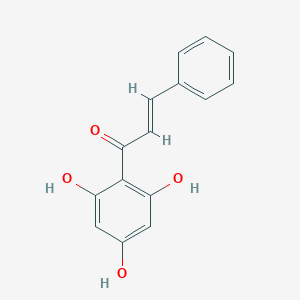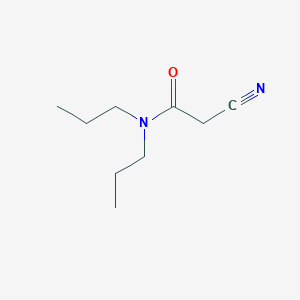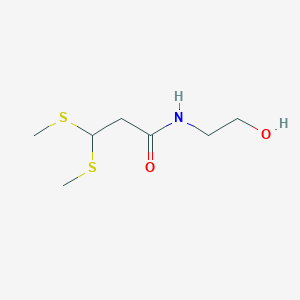
9-cis-rétinal
Vue d'ensemble
Description
9-cis-Retinal is a geometric isomer of retinal, a derivative of vitamin A. It plays a crucial role in the visual cycle, particularly in the regeneration of photoreceptor cells in the retina. Unlike its more common counterpart, all-trans-retinal, 9-cis-retinal is involved in the formation of isorhodopsin, a visual pigment that is essential for low-light vision.
Applications De Recherche Scientifique
9-cis-Retinal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study isomerization and photochemical reactions.
Biology: Essential for studying the visual cycle and phototransduction in retinal cells.
Industry: Used in the production of artificial retinoids and as a supplement in visual health products.
Mécanisme D'action
Target of Action
9-cis-Retinal, a derivative of vitamin A, primarily targets the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) . These receptors are nuclear receptors that regulate gene expression and play crucial roles in various physiological processes, including embryonic development, cell differentiation, and vision .
Mode of Action
The mode of action of 9-cis-Retinal involves its conversion into 9-cis-Retinoic acid, which acts as a potent agonist for RARs and RXRs . Upon absorption of a photon, 9-cis-Retinal undergoes isomerization, promoting a p electron in the pi bond to a higher-energy orbital. This excitation “breaks” the pi component of the double bond, temporarily converting it into a single bond, allowing the molecule to rotate around this single bond .
Biochemical Pathways
9-cis-Retinal is involved in the retinoid cycle, a crucial biochemical pathway for vision. It is converted into 9-cis-Retinoic acid, which regulates the expression of target genes via activation of RARs and RXRs . This process is essential for many physiological processes, including embryonic development, reproduction, postnatal growth, differentiation, maintenance of various epithelia, immune responses, and vision .
Pharmacokinetics
The pharmacokinetics of 9-cis-Retinal involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolically converted first to fatty acid esters and consequently to 9-cis-retinal to form isorhodopsin . The plasma 9-cis-Retinoic acid area under the curve declines by an average of 65% from day 1 values , indicating its metabolism and clearance from the body.
Result of Action
The action of 9-cis-Retinal results in improved visual function and preservation of retinal morphology . It supports photoreceptor survival and may alleviate retinal degeneration by reducing retinal microglia activation . It also induces apoptosis, regulates the cell cycle, and exhibits anti-cancer, anti-inflammatory, and neuroprotective activities .
Action Environment
The action of 9-cis-Retinal can be influenced by environmental factors. For instance, the efficacy of 9-cis-Retinal in improving visual function and preserving retinal morphology was observed in mice under specific conditions . .
Analyse Biochimique
Biochemical Properties
9-cis-Retinal interacts with various enzymes and proteins. It is produced by the oxidation of 9-cis-retinol by cis-retinol dehydrogenase . It binds to cellular retinol-binding protein-I (CRBP-I) and CRBP-II, and to cellular retinaldehyde-binding protein (CRALBP) . It also inhibits differentiation of RCJ C5.18 chondrogenic cells into cartilage .
Cellular Effects
9-cis-Retinal has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis, regulate the cell cycle, and exhibit anti-cancer, anti-inflammatory, and neuroprotective activities . In the retina, it plays a crucial role in the visual cycle, contributing to the formation of the light-sensitive pigment rhodopsin .
Molecular Mechanism
The molecular mechanism of 9-cis-Retinal involves its conversion to 11-cis-retinal, the chromophore of rhodopsin, a light-sensitive protein in the retina . Upon absorption of light, 9-cis-Retinal undergoes isomerization to form all-trans-retinal, which is then reduced to all-trans-retinol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-cis-Retinal have been observed to change over time. For instance, long-term administration of 9-cis-Retinal in mice has been shown to improve visual function and preserve retinal morphology .
Dosage Effects in Animal Models
The effects of 9-cis-Retinal vary with different dosages in animal models. For example, single doses of 9-cis-Retinal provided significant dose-dependent improvement in electroretinographic responses in mice . Furthermore, daily doses for 2 weeks induced remarkable improvement of retinal function .
Metabolic Pathways
9-cis-Retinal is involved in the retinoid cycle, a metabolic pathway crucial for vision . This pathway involves the conversion of all-trans-retinol to 11-cis-retinal, the chromophore of rhodopsin .
Subcellular Localization
The subcellular localization of 9-cis-Retinal is primarily in the outer segments of cone photoreceptors . This localization is crucial for its role in the visual cycle and the formation of rhodopsin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-cis-retinal typically involves the isomerization of all-trans-retinal. This can be achieved through various methods, including:
Photochemical Isomerization: Exposure of all-trans-retinal to light in the presence of a photosensitizer can induce isomerization to 9-cis-retinal.
Catalytic Isomerization: Using catalysts such as palladium complexes, all-trans-retinal can be converted to 9-cis-retinal under controlled conditions.
Industrial Production Methods: Industrial production of 9-cis-retinal often involves large-scale photochemical isomerization processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC).
Types of Reactions:
Reduction: Reduction of 9-cis-retinal can yield 9-cis-retinol, another important derivative in the visual cycle.
Isomerization: 9-cis-retinal can undergo cis-trans isomerization to form other retinal isomers under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Isomerization: Palladium complexes, light exposure with photosensitizers.
Major Products:
9-cis-Retinoic Acid: Formed through oxidation, it is a potent ligand for retinoid receptors.
9-cis-Retinol: Formed through reduction, it plays a role in the visual cycle.
Comparaison Avec Des Composés Similaires
All-trans-Retinal: The most common form of retinal, involved in the formation of rhodopsin.
11-cis-Retinal: Another isomer of retinal, crucial for the formation of rhodopsin in rod cells.
9-cis-Retinoic Acid: An oxidized form of 9-cis-retinal, acts as a ligand for retinoid receptors.
Uniqueness: 9-cis-Retinal is unique due to its specific role in forming isorhodopsin, which is essential for low-light vision. Its ability to isomerize and form biologically active derivatives like 9-cis-retinoic acid further distinguishes it from other retinal isomers .
Propriétés
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859212 | |
| Record name | (13cis)-Retinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472-86-6, 514-85-2 | |
| Record name | Retinal, 13-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Retinal, 9-cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 9-cis-Retinal primarily interacts with opsin, the protein component of visual pigments, to form isorhodopsin in rod photoreceptor cells. [] This binding is analogous to the binding of 11-cis-retinal to opsin, which forms rhodopsin, the primary visual pigment responsible for dim-light vision. []
A: The binding of 9-cis-Retinal to opsin triggers a conformational change in the protein, leading to the activation of a signaling cascade known as phototransduction. [] This cascade ultimately results in the transmission of visual signals to the brain. []
A: Yes, studies have shown that 9-cis-Retinal can partially restore visual function in animal models of Leber congenital amaurosis (LCA), a group of inherited retinal diseases. [, , , , ] For example, in Rpe65-/- mice, a model of LCA, oral administration of 9-cis-Retinal led to the formation of isorhodopsin and restored light sensitivity. []
A: Yes, 9-cis-Retinal can also bind to cellular retinaldehyde-binding protein (CRALBP), a protein involved in the visual cycle. [] Interestingly, CRALBP exhibits thermal isomerase activity when bound to 9-cis-retinal, converting it to 9,13-dicis-retinal. []
ANone: The molecular formula of 9-cis-Retinal is C20H28O, and its molecular weight is 284.44 g/mol.
A: 9-cis-Retinal has a characteristic absorption maximum (λmax) around 370-380 nm in its unbound form. When bound to opsin forming isorhodopsin, the λmax shifts to approximately 487 nm. [] The exact λmax can vary slightly depending on the species and the experimental conditions.
A: 9-cis-Retinal is a valuable tool in vision research, particularly in studying the structure and function of visual pigments and the mechanisms of the visual cycle. [, ]
ANone: 9-cis-Retinal itself does not possess inherent catalytic properties. Its primary role is as a chromophore, undergoing isomerization upon light absorption, which triggers the activation of visual phototransduction.
A: Yes, computational chemistry techniques, such as molecular docking and molecular dynamics simulations, have been used to study the interaction of 9-cis-Retinal with opsin. [, ] These methods provide insights into the binding site, binding affinity, and conformational changes upon ligand binding.
A: Yes, computational studies have examined the structural and energetic properties of different cis isomers of retinal in visual pigments. [] These studies suggest that electrostatic interactions between retinal and opsin play a crucial role in the natural selection of 11-cis-retinal. []
A: Yes, modifications to the structure of 9-cis-Retinal, such as the introduction of methyl groups, can alter its binding affinity to opsin and the spectroscopic properties of the resulting pigment. []
A: Several strategies have been explored to improve the stability of 9-cis-Retinal. One approach involves conjugating it to other molecules, such as chitosan, to form prodrugs with enhanced stability and sustained release properties. [] In a study using Lrat-/- mice, a model of retinal disease, chitosan-9-cis-retinal conjugates exhibited improved pharmacokinetic properties and sustained plasma levels of 9-cis-retinol, resulting in a longer duration of visual function recovery. []
ANone: As a retinoid, 9-cis-Retinal should be handled with caution, following appropriate safety guidelines for handling potentially hazardous chemicals. Consult relevant safety data sheets and institutional guidelines for specific instructions on storage, handling, and disposal.
A: 9-cis-Retinal, like other retinoids, is metabolized by enzymes such as aldehyde dehydrogenases (ALDHs) to form 9-cis-retinoic acid. [, , , , , ] Multiple ALDH isozymes can contribute to this metabolic conversion, including RALDH1, RALDH2, and ALDH12. []
A: Researchers have employed various in vitro models, including reconstituted systems using purified opsin and retinal isomers, as well as cell-based assays using HEK293 cells expressing visual pigments, to investigate the regeneration kinetics and binding properties of 9-cis-Retinal with opsin. [, , ]
ANone: While 9-cis-Retinal has shown promise in preclinical studies, more research is needed to fully understand its long-term safety profile in humans. As with any potential therapeutic agent, careful evaluation of potential risks and benefits is crucial.
ANone: Delivering therapeutic agents to the retina poses significant challenges due to the blood-retinal barrier, which restricts the passage of many molecules from the bloodstream into the eye.
A: Researchers are investigating various drug delivery strategies to improve the delivery of 9-cis-Retinal and other retinoids to the retina. These strategies include intravitreal injections, sustained-release implants, and the development of novel drug delivery systems that can bypass the blood-retinal barrier. [, ]
A: 9-cis-Retinal is commonly extracted from biological samples using organic solvents and then analyzed using high-performance liquid chromatography (HPLC) coupled with UV-Vis detection. [, , ]
ANone: Information regarding the environmental fate and potential ecotoxicological effects of 9-cis-Retinal is limited and requires further investigation.
A: Like other retinoids, 9-cis-Retinal is highly lipophilic and exhibits poor solubility in aqueous solutions. [] Its dissolution and solubility can be influenced by factors such as pH, temperature, and the presence of solubilizing agents.
ANone: Analytical methods for characterizing and quantifying 9-cis-Retinal are validated following standard guidelines to ensure accuracy, precision, specificity, linearity, range, robustness, and stability.
ANone: Stringent quality control measures are crucial for ensuring the purity, identity, potency, and stability of 9-cis-Retinal used in research and potential therapeutic applications.
ANone: Limited information is available regarding the potential immunogenicity of 9-cis-Retinal. Further research is needed to assess its potential to induce an immune response.
ANone: Data on the specific interactions of 9-cis-Retinal with drug transporters is limited.
ANone: Information regarding 9-cis-Retinal's potential to induce or inhibit drug-metabolizing enzymes is scarce and requires further investigation.
ANone: As a naturally occurring retinoid, 9-cis-Retinal is generally considered biocompatible. It is metabolized in the body and ultimately eliminated.
ANone: Research is ongoing to explore alternative therapeutic strategies for retinal diseases, including gene therapy, stem cell therapy, and the development of novel pharmacological agents that target different pathways involved in retinal degeneration.
ANone: Specific guidelines for the recycling and waste management of 9-cis-Retinal might vary depending on the specific application and local regulations. It is crucial to follow appropriate waste disposal protocols for potentially hazardous chemicals.
A: Research on 9-cis-Retinal and visual pigments requires specialized equipment and facilities, including those for cell culture, protein purification, spectroscopy, electrophysiology, microscopy, and animal studies. [, , , , , , , ] Access to animal models of retinal diseases is essential for in vivo studies.
A: Research on 9-cis-Retinal has significantly contributed to our understanding of the visual cycle, the molecular mechanisms of vision, and the development of potential therapies for retinal diseases. Early studies focused on characterizing the ability of 9-cis-Retinal to form isorhodopsin and its role in the visual cycle. [, ] Subsequent research has explored its potential therapeutic applications, particularly in treating retinal diseases caused by mutations in genes involved in 11-cis-retinal synthesis. [, , , , ]
A: The study of 9-cis-Retinal and its role in vision has benefited from collaborations among scientists from diverse fields, including biochemistry, biophysics, molecular biology, genetics, pharmacology, ophthalmology, and computational chemistry. [, , , , , , , ] For example, the development of novel therapeutic strategies for retinal diseases often involves interdisciplinary approaches that combine drug discovery, drug delivery, and gene therapy. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B17757.png)










![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
